2-(4,4-Difluorocyclohexyl)acetonitrile

Medicinal Chemistry Physicochemical Properties Drug Design

2-(4,4-Difluorocyclohexyl)acetonitrile (CAS 959600-88-5) is a specialized fluorinated cyclohexyl building block characterized by a 4,4-difluoro substitution pattern on the cyclohexane ring and an acetonitrile functional group. This compound is distinguished from non-fluorinated or differently substituted analogs by its unique electronic and steric properties, which are leveraged in the synthesis of bioactive molecules, most notably as a critical intermediate in the development of the highly selective PARP-1 inhibitor NMS-P118.

Molecular Formula C8H11F2N
Molecular Weight 159.18
CAS No. 959600-88-5
Cat. No. B2950060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-Difluorocyclohexyl)acetonitrile
CAS959600-88-5
Molecular FormulaC8H11F2N
Molecular Weight159.18
Structural Identifiers
SMILESC1CC(CCC1CC#N)(F)F
InChIInChI=1S/C8H11F2N/c9-8(10)4-1-7(2-5-8)3-6-11/h7H,1-5H2
InChIKeyYCPSRZKMHXVJDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4,4-Difluorocyclohexyl)acetonitrile (CAS 959600-88-5): A Strategic Intermediate for Selective PARP-1 Inhibitor Synthesis and Beyond


2-(4,4-Difluorocyclohexyl)acetonitrile (CAS 959600-88-5) is a specialized fluorinated cyclohexyl building block characterized by a 4,4-difluoro substitution pattern on the cyclohexane ring and an acetonitrile functional group . This compound is distinguished from non-fluorinated or differently substituted analogs by its unique electronic and steric properties, which are leveraged in the synthesis of bioactive molecules, most notably as a critical intermediate in the development of the highly selective PARP-1 inhibitor NMS-P118 .

Why 2-(4,4-Difluorocyclohexyl)acetonitrile is Not Interchangeable with Other Cyclohexyl Nitriles


The 4,4-difluoro substitution pattern on the cyclohexyl ring of 2-(4,4-Difluorocyclohexyl)acetonitrile imparts distinct physicochemical and pharmacophore properties that are not replicated by unsubstituted cyclohexyl analogs or those with alternative substitution patterns. These differences in lipophilicity, steric bulk, and electronic character directly influence binding affinity, metabolic stability, and synthetic utility. Simple substitution with cyclohexaneacetonitrile or other difluoro isomers would alter these critical parameters, potentially compromising the efficacy, selectivity, or pharmacokinetic profile of a derived drug candidate. For instance, the 4,4-difluoro moiety is specifically identified as a key element in achieving high selectivity for PARP-1 over PARP-2, a crucial attribute for minimizing off-target toxicity in therapeutic applications .

Quantifiable Differentiation of 2-(4,4-Difluorocyclohexyl)acetonitrile (CAS 959600-88-5) vs. Analogs


Elevated Lipophilicity (LogP) Compared to Non-Fluorinated Cyclohexaneacetonitrile

The introduction of two fluorine atoms at the 4-position of the cyclohexyl ring significantly increases the calculated partition coefficient (LogP) of 2-(4,4-Difluorocyclohexyl)acetonitrile compared to its non-fluorinated counterpart, cyclohexaneacetonitrile. This increased lipophilicity can enhance membrane permeability and potentially alter the compound's distribution and pharmacokinetic profile when incorporated into a larger molecule .

Medicinal Chemistry Physicochemical Properties Drug Design

Significant Procurement Cost Differential for Fluorinated vs. Non-Fluorinated Building Block

As a specialized fluorinated building block, 2-(4,4-Difluorocyclohexyl)acetonitrile commands a substantially higher market price than its non-fluorinated analog, cyclohexaneacetonitrile. This cost differential reflects the added synthetic complexity and the unique value proposition of the fluorinated motif in high-value research applications, such as drug discovery [REFS-1, REFS-2].

Chemical Sourcing Procurement Cost-Benefit Analysis

Critical Role in Achieving High Selectivity for PARP-1 Over PARP-2 in NMS-P118

2-(4,4-Difluorocyclohexyl)acetonitrile serves as a key intermediate for installing the 4,4-difluorocyclohexyl moiety, which is a critical pharmacophore in NMS-P118. This specific moiety is directly responsible for the compound's exceptional selectivity for PARP-1 over the related PARP-2 isoform. NMS-P118, containing this group, exhibits a 150-fold selectivity for PARP-1 (Kd = 9 nM) over PARP-2 (Kd = 1,390 nM). This level of selectivity is not achievable with non-fluorinated or alternative fluorinated cyclohexyl analogs and is essential for minimizing hematological toxicities associated with PARP-2 inhibition [REFS-1, REFS-2].

PARP Inhibition Selectivity Medicinal Chemistry Oncology

Optimal Use Cases for 2-(4,4-Difluorocyclohexyl)acetonitrile (CAS 959600-88-5) Based on Differentiating Evidence


Synthesis of Isoform-Selective PARP-1 Inhibitors for Oncology

2-(4,4-Difluorocyclohexyl)acetonitrile is the preferred starting material for constructing the 4,4-difluorocyclohexyl pharmacophore essential for high PARP-1 isoform selectivity, as evidenced by the 150-fold selectivity achieved in NMS-P118 . This application justifies the compound's premium cost and is its most validated use case.

Lead Optimization in Medicinal Chemistry to Enhance Lipophilicity and Membrane Permeability

Medicinal chemists seeking to modulate the physicochemical properties of a lead series can employ this compound to introduce a quantified increase in lipophilicity (ΔLogP ≈ +0.25) compared to a non-fluorinated cyclohexyl analog . This can be a strategic move to improve cellular permeability or alter the tissue distribution profile of a drug candidate.

High-Value, Low-Volume Chemical Biology Probe Synthesis

Given its significantly higher cost relative to non-fluorinated analogs , procurement of this compound is economically justified for the synthesis of high-value, low-volume tools like chemical probes, targeted protein degraders (PROTACs), or advanced intermediates where the unique properties of the difluorocyclohexyl group are essential for achieving the desired biological outcome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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